molecular formula C2H3N3O7 B8594733 2,2,2-Trinitroethanol CAS No. 918-54-7

2,2,2-Trinitroethanol

Cat. No. B8594733
M. Wt: 181.06 g/mol
InChI Key: JGAGBYRIJUMEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426540

Procedure details

Following the procedure described in Examples I and II, divinyl ether and 2,2,2-trinitroethanol (X) were reacted for 60.25 hours in methylene chloride in the presence of red mercuric oxide and trifluoroacetic acid. A 25.9% yield of 2,2,2-trinitroethyl vinyl ether was obtained after elution with carbon tetrachloride through the neutral alumina (pH 7.3) column, followed by column chromatographic removal of 2,2,2-trinitroethanol in hexane through 60/200 mesh SiO2.
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](OC=C)=[CH2:2].[N+:6]([C:9]([N+:15]([O-:17])=[O:16])([N+:12]([O-:14])=[O:13])[CH2:10][OH:11])([O-:8])=[O:7].FC(F)(F)C(O)=O>C(Cl)Cl>[CH:1]([O:11][CH2:10][C:9]([N+:12]([O-:14])=[O:13])([N+:15]([O-:17])=[O:16])[N+:6]([O-:8])=[O:7])=[CH2:2]

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)OC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C(CO)([N+](=O)[O-])[N+](=O)[O-]
Step Four
Name
mercuric oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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